5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Overview
Description
5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9F3O4 and its molecular weight is 286.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactivity and Antiviral Properties
5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid and its derivatives demonstrate significant biological activities. For example, furan-2-carboxylic acids isolated from Nicotiana tabacum roots, which are structurally similar to the compound , have been shown to exhibit high anti-tobacco mosaic virus (TMV) activity and moderate cytotoxicity against human tumor cell lines (Wu et al., 2018).
Fungus-Derived Derivatives and Potential Applications
New furan derivatives from a mangrove-derived endophytic fungus, which include structurally related furan-2-carboxylic acids, have been isolated. These compounds could have potential applications in natural product chemistry and bioactive compound discovery (Chen et al., 2017).
Synthesis and Chemical Reactions
Studies on the synthetic pathways and reactions involving similar furan derivatives provide insights into chemical properties and potential synthetic applications. For example, a study on the synthesis of microsclerodermins, involving structurally related compounds, highlights the chemical versatility of furan derivatives (Sasaki et al., 1997).
Antibacterial Properties
Some derivatives of furan-2-carboxylic acids have been studied for their antibacterial properties, suggesting potential applications in developing new antibacterial agents (Ирадян et al., 2014).
Polymer and Fine Chemical Industries
Furan carboxylic acids, similar to the compound , are important building blocks in polymer and fine chemical industries. Their synthesis and applications have been explored, demonstrating their utility in various industrial processes (Wen et al., 2020).
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O4/c1-19-8-4-2-7(3-5-8)10-6-9(12(17)18)11(20-10)13(14,15)16/h2-6H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCIUAMIBJWOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379490 | |
Record name | 5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239080-02-5 | |
Record name | 5-(4-methoxyphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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